4,6-Dimethyl-2-(pyridin-2-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with a pyridin-2-yl group at the 2-position and methyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the pyridin-2-yl group. One common method involves the cyclization of a suitable precursor, such as a 2-(pyridin-2-yl)aniline derivative, under acidic or basic conditions. The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives using oxidizing agents like selenium dioxide.
Reduction: Reduction of the pyridin-2-yl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced pyridin-2-yl derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(pyridin-2-yl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(pyridin-2-yl)indoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally related compound with a similar indoline core but without the pyridin-2-yl group.
2-(Pyridin-2-yl)indole: Similar to 4,6-Dimethyl-2-(pyridin-2-yl)indoline but lacks the methyl groups at the 4 and 6 positions.
Uniqueness: this compound is unique due to the presence of both the pyridin-2-yl group and the methyl substitutions, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C15H16N2 |
---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4,6-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-7-11(2)12-9-15(17-14(12)8-10)13-5-3-4-6-16-13/h3-8,15,17H,9H2,1-2H3 |
InChI-Schlüssel |
GJVTXNJKGODDIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CC(NC2=C1)C3=CC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.